2-(2-Oxopyrrolidin-1-yl)acetohydrazide

説明

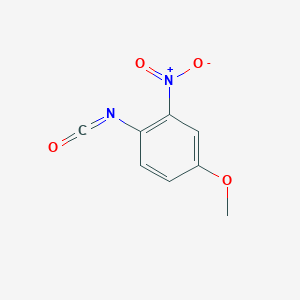

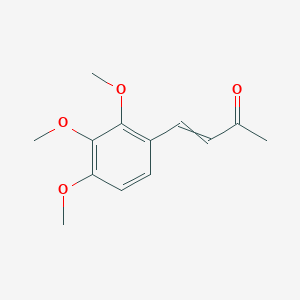

“2-(2-Oxopyrrolidin-1-yl)acetohydrazide” is a chemical compound with the IUPAC name 2-(2-oxo-1-pyrrolidinyl)acetohydrazide . It has a molecular weight of 157.17 .

Synthesis Analysis

The synthesis of structural analogs of piracetam, which includes “2-(2-Oxopyrrolidin-1-yl)acetohydrazide”, involves the condensation of 2-[4-(het)aryl-2-oxopyrrolidin-1-yl]acetates with hydrazine hydrate and phenylhydrazine .Molecular Structure Analysis

The InChI code for “2-(2-Oxopyrrolidin-1-yl)acetohydrazide” is 1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Oxopyrrolidin-1-yl)acetohydrazide” include a molecular weight of 157.17 . More detailed properties are not available in the current resources.科学的研究の応用

Application in Neurology and Psychiatry

Scientific Field

Summary of the Application

2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, which include 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders .

Methods of Application or Experimental Procedures

The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetamide derivatives generally involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, as well as trimethylsilyl derivatives, followed by ammonolysis .

Results or Outcomes

Medicinals based on 2-(2-Oxopyrrolidin-1-yl)acetamide are widely used for the treatment of central nervous system and cerebrovascular disorders . Among these, the most widely known are Piracetam and Phenylpiracetam .

Application in Antioxidant Research

Scientific Field

Summary of the Application

2-(2-Oxopyrrolidin-1-yl)acetamide derivatives have diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer, and antioxidant .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application were not detailed in the source .

Application in Antimicrobial Research

Scientific Field

Summary of the Application

Quinoline derivatives, which include 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Methods of Application or Experimental Procedures

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Results or Outcomes

Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .

Application in Antiviral Research

Scientific Field

Summary of the Application

Quinoline derivatives, which include 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, have been found to exhibit antiviral properties . They are used extensively in the treatment of various viral infections .

Results or Outcomes

Application in Anticancer Research

Scientific Field

Summary of the Application

Quinoline derivatives, including 2-(2-Oxopyrrolidin-1-yl)acetohydrazide, have been found to exhibit anticancer properties . They are used in the treatment of various types of cancer .

特性

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCPDFVXLPOKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208512 | |

| Record name | Piracetam hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxopyrrolidin-1-yl)acetohydrazide | |

CAS RN |

59776-89-5 | |

| Record name | Piracetam hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piracetam hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxopyrrolidin-1-yl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)